molecular formula C12H9N3S B11880261 4-(Isoquinolin-5-yl)thiazol-2-amine

4-(Isoquinolin-5-yl)thiazol-2-amine

Katalognummer: B11880261
Molekulargewicht: 227.29 g/mol
InChI-Schlüssel: LFHNKCBBERHEOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Isoquinolin-5-yl)thiazol-2-amine is a heterocyclic compound that features both isoquinoline and thiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isoquinolin-5-yl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the isoquinoline moiety. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. The isoquinoline moiety can be introduced through a subsequent cyclization reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Isoquinolin-5-yl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

4-(Isoquinolin-5-yl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(Isoquinolin-5-yl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to changes in cellular processes. For example, it may inhibit enzyme activity or interfere with DNA replication, ultimately affecting cell function and viability .

Eigenschaften

Molekularformel

C12H9N3S

Molekulargewicht

227.29 g/mol

IUPAC-Name

4-isoquinolin-5-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)10-3-1-2-8-6-14-5-4-9(8)10/h1-7H,(H2,13,15)

InChI-Schlüssel

LFHNKCBBERHEOI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN=C2)C(=C1)C3=CSC(=N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.